molecular formula C7H8F2N2O B6244468 (2,4-difluoro-5-methoxyphenyl)hydrazine CAS No. 2408969-45-7

(2,4-difluoro-5-methoxyphenyl)hydrazine

Cat. No.: B6244468
CAS No.: 2408969-45-7
M. Wt: 174.1
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Description

(2,4-difluoro-5-methoxyphenyl)hydrazine is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a hydrazine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-difluoro-5-methoxyphenyl)hydrazine typically involves the reaction of 2,4-difluoro-5-methoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2,4-difluoro-5-methoxyphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4-difluoro-5-methoxyphenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-difluoro-5-methoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can affect the function of enzymes and other proteins, potentially leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (2,6-difluoro-4-methoxyphenyl)hydrazine: Similar structure but with different fluorine atom positions.

    4-methoxyphenylhydrazine: Lacks fluorine atoms, making it less reactive in certain contexts.

Uniqueness

(2,4-difluoro-5-methoxyphenyl)hydrazine is unique due to the specific positioning of its fluorine atoms and methoxy group, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

CAS No.

2408969-45-7

Molecular Formula

C7H8F2N2O

Molecular Weight

174.1

Purity

95

Origin of Product

United States

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